Tetrachlorvinphos
Description
Structure
2D Structure
Properties
IUPAC Name |
[(Z)-2-chloro-1-(2,4,5-trichlorophenyl)ethenyl] dimethyl phosphate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl4O4P/c1-16-19(15,17-2)18-10(5-11)6-3-8(13)9(14)4-7(6)12/h3-5H,1-2H3/b10-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCKGWBNUIFUST-YHYXMXQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(OC)OC(=CCl)C1=CC(=C(C=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COP(=O)(OC)O/C(=C\Cl)/C1=CC(=C(C=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl4O4P | |
| Record name | TETRACHLORVINPHOS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16121 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID1032648 | |
| Record name | Z-Tetrachlorvinphos | |
| Source | EPA DSSTox | |
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Molecular Weight |
366.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tetrachlorvinphos appears as colorless crystals or white powder. Somewhat corrosive. (NTP, 1992), Colorless or off-white solid with a mild chemical odor; [HSDB] | |
| Record name | TETRACHLORVINPHOS | |
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| Record name | Tetrachlorvinphos | |
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Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992), SOLUBILITY IS LOW IN HYDROCARBON SOLVENTS; TECHNICAL RABON NOT LESS THAN 94% BY WT ACTIVE INGREDIENT. /TECHNICAL PRODUCT/, Solubility in acetone <200, dichloromethane 400, xylene <150 (all in g/kg, 20 °C), Partially soluble in chloroform, Limited solubility in most aromatic hydrocarbons., In water, 11 mg/L at 20 °C | |
| Record name | TETRACHLORVINPHOS | |
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| Record name | TETRACHLORVINPHOS | |
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Density |
Bulk density 50-55 lb/cu ft | |
| Record name | TETRACHLORVINPHOS | |
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Vapor Pressure |
4.2e-08 mmHg at 68 °F (NTP, 1992), 0.00000004 [mmHg], 4.20X10-8 mm Hg at 20 °C | |
| Record name | TETRACHLORVINPHOS | |
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| Record name | Tetrachlorvinphos | |
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Color/Form |
Tan to brown crystalline solid, Powder, Off-white crystalline solid | |
CAS No. |
961-11-5, 22248-79-9 | |
| Record name | TETRACHLORVINPHOS | |
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| Record name | Tetrachlorvinphos [BSI:ISO] | |
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| Record name | 2-chloro-1-(2,4,5-trichlorophenyl)vinyl dimethyl phosphate | |
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Melting Point |
203 to 207 °F (NTP, 1992), 97-98 °C, Melting point = 94-97 °C | |
| Record name | TETRACHLORVINPHOS | |
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| Record name | TETRACHLORVINPHOS | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4066 | |
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Toxicological Assessment of Tetrachlorvinphos
Mechanisms of Toxicity
Tetrachlorvinphos (TCVP) is an organophosphate insecticide, and its primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. ontosight.airesearchgate.net AChE's physiological function is to hydrolyze the neurotransmitter acetylcholine (B1216132) (ACh) into its inactive components, choline (B1196258) and acetate, thereby terminating the signal at cholinergic synapses. nih.govjpmsonline.com
As an organophosphate with a P=O moiety, TCVP acts by phosphorylating a serine hydroxyl group within the active site of the AChE enzyme. oup.com This binding is considered irreversible and prevents AChE from breaking down acetylcholine. ontosight.aioup.com The inhibition of the enzyme leads to the accumulation of ACh in the synaptic cleft, resulting in excessive and prolonged stimulation of cholinergic receptors. jpmsonline.comnih.gov The process of dephosphorylation to regenerate the free enzyme is extremely slow, often taking days, meaning the enzyme is effectively permanently inactivated until new enzyme is synthesized. oup.com
The inhibition of AChE and subsequent accumulation of acetylcholine leads to the hyperstimulation of both muscarinic and nicotinic cholinergic receptors, which are widely distributed throughout the central and peripheral nervous systems. nih.govoup.com This widespread overstimulation results in a state known as a cholinergic crisis, characterized by a range of systemic effects. nih.govmsdvetmanual.com
The clinical signs of this overstimulation can be categorized based on the type of receptor affected:
Muscarinic Effects : These signs are typically the first to appear and include excessive salivation, lacrimation (tearing), urination, defecation, gastrointestinal distress (vomiting and colic), and dyspnea (difficulty breathing) due to bronchoconstriction and increased bronchial secretions. ontosight.aimsdvetmanual.com Miosis (pupil constriction) is also a common muscarinic sign. oup.commsdvetmanual.com
Nicotinic Effects : These effects manifest as muscle fasciculations (involuntary twitching) and weakness. msdvetmanual.com In severe cases, respiratory failure can occur due to paralysis of the respiratory muscles. msdvetmanual.com
Central Nervous System (CNS) Effects : Accumulation of acetylcholine in the CNS can lead to nervousness, ataxia (loss of coordination), apprehension, agitation, confusion, seizures, and in severe instances, coma and centrally-induced respiratory arrest. nih.govoup.commsdvetmanual.com
Beyond direct AChE inhibition, research suggests other biochemical pathways may contribute to the toxicological profile of this compound. One significant secondary mechanism reported for organophosphates is the induction of oxidative stress. nih.gov This condition, defined as an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, can lead to cellular damage. nih.gov The metabolism of organophosphates itself may be a source of these ROS. nih.gov
The metabolism of TCVP involves several detoxification routes, primarily dealkylation and hydrolysis. chemicalbook.com These processes yield metabolites such as desmethylthis compound, dimethyl phosphate (B84403), and 2,2',4',5'-tetrachloroacetophenone. chemicalbook.com Further metabolism of the chloroacetophenone moiety can occur, leading to the formation of 2,4,5-trichloromandelic acid and subsequently 2,4,5-trichlorobenzoic acid. chemicalbook.comnih.gov While these pathways are primarily for detoxification, the biological activity of these intermediate metabolites is a subject of toxicological interest.
Carcinogenicity studies have identified effects such as increased incidences of adrenal cortical adenomas, thyroid C-cell adenomas and hyperplasia, and hepatocellular carcinomas, suggesting mechanisms related to carcinogenesis, though the precise pathways remain to be fully elucidated. epa.gov
Cholinergic System Overstimulation and Crisis
In Vivo Toxicological Studies
Acute toxicity studies in laboratory animals have generally classified this compound as having low acute toxicity, ranging from practically non-toxic to slightly toxic via oral, dermal, and inhalation routes of exposure. epa.gov
In an acute neurotoxicity study in rats, animals exhibited transient clinical signs consistent with cholinesterase inhibition, but there was no evidence of permanent behavioral changes or adverse neuropathological effects. epa.gov An acute delayed neurotoxicity study conducted in hens found no signs of delayed neurotoxicity or associated neuropathology. epa.gov
| Route of Exposure | Test Species | Toxicity Category | Reference |
|---|---|---|---|
| Oral | Rat | Category III (Low) | |
| Dermal | Rabbit | Category III (Low) | |
| Inhalation | Rat | Category IV (Very Low) |
Longer-term exposure to this compound in animal studies has demonstrated systemic effects, primarily related to cholinesterase inhibition and organ weight changes.
Subchronic studies in rats involving oral and dermal exposure showed cholinesterase inhibition at higher doses. epa.gov In a 13-week subchronic feeding study with Sprague-Dawley rats, the No-Observed-Adverse-Effect-Level (NOAEL) was established. The Lowest-Observed-Adverse-Effect-Level (LOAEL) was based on reduced plasma and red blood cell (RBC) cholinesterase activity. At the highest dose in this study, reduced brain cholinesterase activity was also noted in females.
Chronic toxicity studies in rats and dogs have identified decreased plasma cholinesterase activity, reduced body weights and body weight gains, and increased liver and kidney weights. epa.gov Thyroid effects, including follicular cell hypertrophy, were also observed. A two-year chronic toxicity and carcinogenicity study in Sprague-Dawley rats established a NOAEL, with the LOAEL based on histological changes in the liver and adrenal glands, reduced weight gain in females, and depression of plasma cholinesterase. Chronic feeding studies in dogs indicated a NOAEL of 3.13 mg/kg/day. msdvetmanual.com Carcinogenicity bioassays have linked this compound to increased incidences of certain tumors in rats and mice, including thyroid C-cell adenomas and hepatocellular adenomas/carcinomas. epa.gov
| Study Duration & Type | Test Species | Key Findings | Reference |
|---|---|---|---|
| 13-Week Subchronic Feeding | Rat | LOAEL based on reduced plasma and RBC cholinesterase activity. Reduced brain cholinesterase activity at the highest dose. | |
| 2-Year Chronic Feeding | Rat | LOAEL based on histological changes in liver and adrenal glands, reduced female weight gain, and depressed plasma cholinesterase. | |
| Chronic Feeding | Dog | Lowest effect level was 50 mg/kg/d; NOEL was 3.13 mg/kg/d. | msdvetmanual.com |
| Chronic Carcinogenicity Bioassay | Rat & Mouse | Increased incidences of adrenal cortical adenomas, thyroid C-cell adenomas and hyperplasia, hepatocellular carcinoma, and hepatocellular adenomas. | epa.gov |
Neurotoxicity Investigations
This compound (TCVP) has been the subject of several neurotoxicity studies to determine its potential effects on the nervous system. As an organophosphate pesticide, its primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, which can result in a range of neurological effects.
Delayed Neurotoxicity Studies
Investigations into the potential for this compound to cause organophosphate-induced delayed neuropathy (OPIDN) have been conducted. In two separate studies, hens were administered this compound and observed for signs of delayed neurotoxicity. The results indicated that this compound did not cause delayed neurotoxicity in these studies. One study involved two single oral doses of 2500 mg/kg, administered 21 days apart, and showed no clinical signs of neurotoxicity or neuropathology. However, it was noted that this study did not assess the inhibition of neuropathy target esterase (NTE), which is a key indicator for OPIDN.
Acute Neurotoxicity Observations
Acute neurotoxicity studies in rats have demonstrated that this compound can cause transient clinical signs consistent with cholinesterase inhibition. In one study, female Sprague-Dawley rats were given single oral doses, and neurotoxic effects were observed at doses of 325 mg/kg and higher. These effects were characteristic of cholinesterase inhibition but did not result in permanent behavioral changes or adverse neuropathological effects. No treatment-related pathological lesions were found in the central or peripheral nervous system. A subchronic neurotoxicity study where rats received this compound in their diet for 90 days also showed no evidence of neurotoxicity or neuropathological lesions.
| Acute Neurotoxicity Study in Rats | |
| Dose Levels | Observations |
| 65 mg/kg | No Observable Adverse Effect Level (NOAEL) |
| 325 mg/kg | Lowest Observable Adverse Effect Level (LOAEL) based on transient clinical signs of cholinesterase inhibition |
| 650 mg/kg | Transient neurotoxic effects observed |
Developmental and Reproductive Toxicity Research
The potential for this compound to cause developmental and reproductive toxicity has been evaluated in multiple studies using rats and rabbits.
In developmental toxicity studies with pregnant rats, no indications of developmental toxicity were observed at the highest dose tested, although some clinical signs were noted in the maternal animals. A similar study in rabbits, however, did show developmental toxicity at the mid-dose level, with signs including abortions, red vaginal fluid, and reduced weight gain. Another rat developmental toxicity study established a No-Observed-Adverse-Effect Level (NOAEL) for maternal toxicity at 375 mg/kg/day and a Lowest-Observed-Adverse-Effect Level (LOAEL) at 750 mg/kg/day based on mortality and abortions. For developmental toxicity in the same study, the NOAEL was 375 mg/kg/day and the LOAEL was 750 mg/kg/day based on an increase in early resorptions and a decrease in live fetuses.
| Developmental and Reproductive Toxicity Findings | |
| Study Type | Animal Model |
| Developmental Toxicity | Rat |
| Developmental Toxicity | Rabbit |
| 2-Generation Reproduction | Rat |
| 3-Generation Reproduction | Rat |
Organ-Specific Pathologies Induced by this compound
Chronic toxicity studies have identified specific organs affected by this compound exposure.
Hepatic System Effects
Several studies have noted effects on the liver in animals exposed to this compound. Increased liver weights were observed in chronic toxicity studies conducted on dogs and rats. In a three-generation reproductive toxicity study in rats, an increase in liver weights was seen in the third generation, although microscopic examination did not show any abnormalities. Carcinogenicity studies in mice have shown increased incidences of hepatocellular carcinoma and hepatocellular adenomas. Research has also indicated that this compound can induce tumors in mouse hepatocytes.
Renal System Effects
Effects on the renal system have also been documented. Increased kidney weights were noted in several chronic toxicity studies involving dogs and rats. Furthermore, research has found that this compound is capable of inducing tumors in the renal tubules of mice.
Thyroid Gland Alterations
Studies in laboratory animals have demonstrated that exposure to this compound can lead to alterations in the thyroid gland. In a study on Osborne-Mendel rats, C-cell and follicular cell hypertrophy were observed in both males and females. Another study in rats reported thyroid follicular cell hypertrophy in both sexes. Specifically, high incidences of thyroid C-cell hyperplasia were noted in carcinogenicity studies involving rats.
A 28-day oral gavage study in rats did not report thyroid effects, but a 13-week study where rats were fed diets containing this compound resulted in thyroid follicular cell hypertrophy in both male and female rats. In contrast, a study on horses fed a product containing this compound for 30 days found no significant changes in serum thyroid hormones.
The following table summarizes the findings on thyroid gland alterations from various studies.
| Species | Study Duration | Findings |
| Rat (Osborne-Mendel) | Carcinogenicity study | C-cell and follicular cell hypertrophy in males and females. |
| Rat | Carcinogenicity study | High incidences of thyroid C-cell hyperplasia. |
| Rat | 13-week dietary study | Thyroid follicular cell hypertrophy in males and females. |
| Horse | 30-day feeding study | No changes detected in serum thyroid hormones. |
Adrenal Gland Alterations
Alterations in the adrenal glands have also been documented in studies involving this compound. A 28-day study in rats administered this compound by oral gavage showed increases in adrenal gland weight at the highest dose, which was accompanied by pathological changes. Carcinogenicity studies in rats have revealed increased incidences of adrenal cortical adenomas. Specifically, female rats showed a significant dose-related trend for cortical adenoma of the adrenal.
In a two-generation reproductive toxicity study in rats, an increase in adrenal gland weights was observed. Furthermore, a study noted cellular alteration, specifically fat deposition, in the adrenal cortex of female rats.
The table below outlines the observed adrenal gland alterations in response to this compound exposure.
| Species | Study Type | Findings |
| Rat | 28-day oral gavage | Increased adrenal gland weight. |
| Rat | Carcinogenicity study | Increased incidences of adrenal cortical adenomas. |
| Rat (female) | Carcinogenicity study | Significant dose-related trend for cortical adenoma of the adrenal. |
| Rat | Two-generation reproductive toxicity | Increased adrenal gland weights. |
| Rat (female) | Not specified | Cellular alteration (fat deposition) in the adrenal cortex. |
Carcinogenic and Genotoxic Potential of this compound
Carcinogenicity Studies and Classifications
This compound has been evaluated for its carcinogenic potential by several regulatory and research agencies. The International Agency for Research on Cancer (IARC) has classified this compound as "possibly carcinogenic to humans" (Group 2B). This classification was based on what IARC determined to be sufficient evidence of carcinogenicity in experimental animals. The United States Environmental Protection Agency (EPA) has classified this compound as a Group C carcinogen, indicating it is a "possible human carcinogen".
Carcinogenicity studies in animals have provided evidence of tumor formation. In mice, this compound has been shown to induce hepatocellular tumors (both benign and malignant) and renal tubule tumors. Male mice, in particular, showed a significant increase in hepatocellular carcinoma. In male rats, an increased incidence of spleen hemangioma has been reported. Additionally, studies in rats have shown proliferative lesions of the C-cells of the thyroid and cortical adenomas of the adrenal gland in females.
The following table summarizes the carcinogenicity classifications of this compound by different agencies.
| Agency | Classification | Basis for Classification |
| IARC | Group 2B: Possibly carcinogenic to humans | Sufficient evidence of carcinogenicity in experimental animals. |
| U.S. EPA | Group C: Possible human carcinogen | Results from studies in rats and mice observing liver tumors. |
Genotoxicity Assessments
The genotoxic potential of this compound has been investigated using various in vitro assays. Studies utilizing the cytokinesis-block micronucleus (MN) assay on human peripheral blood lymphocytes have found that this compound did not significantly increase the frequency of micronuclei. nih.govx-mol.com
In contrast, the sister chromatid exchange (SCE) assay has shown different results. A significant increase in SCE frequencies was observed in human peripheral blood lymphocytes exposed to this compound. nih.govx-mol.com This increase was dose-dependent. ceon.rs These findings from SCE assays suggest that this compound has genotoxic potential in human lymphocytes. nih.govresearcher.life One study concluded that while this compound does not significantly increase the micronucleus level, the significant increase in both SCE and chromosomal instability frequencies indicates its genotoxic potential. nih.gov
The table below presents a summary of the in vitro genotoxicity study findings for this compound.
| Assay | Cell Type | Result |
| Micronucleus (MN) Assay | Human peripheral blood lymphocytes | No significant increase in MN frequency. nih.govx-mol.com |
| Sister Chromatid Exchange (SCE) Assay | Human peripheral blood lymphocytes | Significant increase in SCE frequencies. nih.govx-mol.com |
Research has indicated that exposure to this compound can lead to chromosomal instability, which is considered a hallmark of many cancers. nih.govx-mol.com Studies have shown a significant increase in the level of chromosomal instability in human peripheral blood lymphocytes exposed to this compound. nih.govx-mol.com This increase in chromosomal instability was observed at certain concentrations of the compound. nih.gov
The finding that this compound increases chromosomal instability further supports its genotoxic potential. nih.govresearcher.life The assessment of chromosomal instability is often linked with the results of sister chromatid exchange (SCE) assays, where an increased frequency of SCE can be associated with chromosomal instability. researchgate.net
Mutagenicity Evaluations
The mutagenic potential of this compound has been investigated through a variety of assays. In microbial mutation studies, this compound did not show mutagenic effects in several strains of Salmonella typhimurium and Escherichia coli, both with and without metabolic activation from rat and mouse liver enzymes. nih.gov Similarly, it did not induce mitotic gene conversion in the yeast Saccharomyces cerevisiae. nih.gov
However, other studies have indicated some genotoxic potential. In human peripheral blood lymphocytes, while this compound did not increase the frequency of micronuclei, it did cause a significant rise in sister chromatid exchange (SCE) frequencies at certain concentrations. nih.gov This suggests that this compound can induce a level of chromosomal instability. nih.gov Furthermore, it has been reported as a weak inducer of chromosomal aberrations in human lymphocytes in vitro. inchem.org
Table 1: Summary of Mutagenicity Studies on this compound
| Test System | Organism | Metabolic Activation | Result | Reference |
|---|---|---|---|---|
| Reverse Gene Mutation | Salmonella typhimurium (TA1535, TA1538, TA98, TA100) | With and Without S9 | Negative | nih.gov |
| Reverse Gene Mutation | Escherichia coli (WP2, WP2 uvrA) | With and Without S9 | Negative | nih.gov |
| Mitotic Gene Conversion | Saccharomyces cerevisiae (D4) | Not Applicable | Negative | nih.gov |
| Sister Chromatid Exchange | Human Peripheral Blood Lymphocytes | Not Applicable | Positive | nih.gov |
| Chromosomal Aberrations | Human Lymphocytes | Not Applicable | Weak Positive | inchem.org |
| Micronucleus Assay | Human Peripheral Blood Lymphocytes | Not Applicable | Negative | nih.gov |
Comparative Toxicology Across Species
Mammalian Models in Toxicological Research
Mammalian models have been crucial in evaluating the toxicity of this compound. Studies in mice and rats have been particularly informative. In long-term dietary studies, this compound was found to cause hepatocellular carcinomas in male mice and both benign and malignant liver-cell tumors in female mice. inchem.orgnih.gov In rats, an increased incidence of C-cell adenomas of the thyroid and cortical adenomas of the adrenal gland was observed in females. inchem.orgnih.gov
The neurotoxicity of this compound is generally considered low in mammals due to its poor solubility, which slows its penetration to target sites. nih.gov However, the primary mechanism of acute toxicity is the inhibition of acetylcholinesterase, a key enzyme in the nervous system. ontosight.ai In horses, in vivo studies have shown that this compound selectively inhibits butyrylcholinesterase in plasma without significantly affecting acetylcholinesterase in muscle tissue at recommended doses. nih.gov
Table 2: Carcinogenicity Findings in Mammalian Models
| Species | Sex | Target Organ | Tumor Type | Reference |
|---|---|---|---|---|
| Mouse (B6C3F1) | Male | Liver | Hepatocellular Carcinoma | inchem.orgnih.gov |
| Mouse (B6C3F1) | Female | Liver | Benign and Malignant Liver-cell Tumors | inchem.orgnih.gov |
| Rat (Osborne-Mendel) | Female | Thyroid | C-cell Adenoma | inchem.orgnih.gov |
| Rat (Osborne-Mendel) | Female | Adrenal Gland | Cortical Adenoma | inchem.orgnih.gov |
In Vitro versus In Vivo Data Correlation in Toxicity
The correlation between in vitro and in vivo data for this compound toxicity reveals important aspects of its metabolic activation and detoxification. In vitro studies using human and rat skin have been conducted to estimate dermal absorption. tandfonline.com These studies, in conjunction with in vivo data from rats, help to refine human dermal absorption estimates. tandfonline.com For example, in vitro rat dermal absorption was found to be similar to data from in vivo rat studies, lending confidence to the "triple pack" approach which combines in vitro, in vivo, and in silico data. tandfonline.com
However, discrepancies can exist. For instance, while in vitro studies on human lymphocytes showed an increase in sister chromatid exchanges, suggesting genotoxic potential, microbial mutagenesis assays were largely negative. nih.govnih.gov This highlights the importance of using a battery of tests to fully characterize the toxicological profile of a compound, as different systems can yield different results based on metabolic capabilities and endpoint measurements.
In Silico Predictive Modeling in Toxicology
In silico, or computer-based, models are increasingly used to predict the toxicological properties of chemicals like this compound. These models, such as quantitative structure-activity relationship (QSAR) models, use the chemical structure of a compound to predict its biological activity and toxicity. eaht.org For this compound, in silico modeling has been used to estimate its dermal penetration in humans and rats. tandfonline.comresearchgate.net
One study found that in silico modeling predicted that human skin absorption of this compound could be 3 to 4 times lower than that of rat skin. tandfonline.com While these models are useful for initial assessments and can help to reduce animal testing, they have limitations. For instance, the model overestimated human dermal absorption at lower exposures when compared to results from excised human skin. tandfonline.comresearchgate.net Therefore, in silico predictions are most valuable when used in conjunction with in vitro and in vivo data to provide a more complete picture of a chemical's toxic potential. tandfonline.comnih.gov
Common Mechanism of Toxicity within the Organophosphate Class
This compound belongs to the organophosphate class of pesticides, which share a common mechanism of toxicity. ca.govresearchgate.net The primary target for this class of compounds is the enzyme acetylcholinesterase (AChE). ontosight.aimdpi.com
Organophosphates, including this compound, act by inhibiting AChE through a process of phosphorylation. nih.govnih.gov This inhibition prevents the breakdown of the neurotransmitter acetylcholine at nerve synapses. ontosight.ai The resulting accumulation of acetylcholine leads to overstimulation of cholinergic receptors, causing a wide range of neurotoxic effects. ontosight.ainih.gov This fundamental mechanism is the basis for the acute toxicity observed with organophosphate exposure. mdpi.com The U.S. Environmental Protection Agency (EPA) groups organophosphates based on this common mechanism of irreversible acetylcholinesterase inhibition for the purpose of cumulative risk assessment. nih.gov
Environmental Fate and Transport of Tetrachlorvinphos
Degradation Pathways and Kinetics
Enzyme-Mediated Hydrolysis (e.g., Phosphotriesterase, Organophosphorus Hydrolase)
Identification and Environmental Fate of Degradates and Metabolites
The primary route of dissipation for tetrachlorvinphos in the environment is through biotic degradation, predominantly via microbially-mediated metabolism. epa.govregulations.govepa.gov Abiotic processes, such as hydrolysis, also contribute to its degradation, with their effectiveness being pH-dependent. Hydrolysis is more effective under alkaline conditions, exhibiting a half-life of approximately 10 days at pH 9. epa.govregulations.govepa.gov In contrast, hydrolytic degradation is less effective under neutral to acidic pH conditions, with half-lives of approximately 30 days at pH 7 and 57 days at pH 5. regulations.govepa.gov
Studies have identified several degradates and metabolites of this compound. In metabolism studies conducted on rats, very little unmetabolized this compound was found after 48 hours, with metabolites including trichlorophenylethandiol and trichloromandelic acid detected primarily in urine and feces. epa.gov In environmental contexts, a major degradate identified in hydrolysis studies is des-O-methyl this compound. regulations.gov Additionally, 1-(2,4,5-trichlorophenyl) has been identified as a minor degradate in aerobic soil metabolism studies. regulations.gov Notably, parent this compound has not been detected in the manure of treated animals, indicating its degradation within the animal system or rapid breakdown in manure. epa.govregulations.gov
Environmental Mobility and Persistence
This compound is generally considered non-persistent in the environment, with its mobility and persistence influenced by various environmental factors. epa.govregulations.govepa.gov
Soil Adsorption and Leaching Characteristics
The mobility of this compound in soil is variable, ranging from mobile in coarse-textured soils with low organic matter content to relatively immobile in fine-textured soils with higher organic matter. epa.govregulations.govepa.gov This variability is reflected in its adsorption characteristics. Pesticides that adsorb tightly to soil particles are less likely to move from the application site. ufl.edu Oil-soluble pesticides, such as this compound, tend to be more attracted to clay particles and organic matter in the soil. ufl.edu
Batch equilibrium studies have provided insights into the mobility of this compound, showing a range of distribution coefficients (Ks) depending on soil characteristics:
Table 1: this compound Soil Adsorption Coefficients (Ks)
| Soil Type | Organic Matter Content (%) | Ks (mL/g or dm³/kg) | Source |
| Coarse-textured soils | <1 | 0.6 - 4.0 | regulations.gov |
| Fine-textured soils | 2 - 3 | 8.2 - 13.7 | regulations.gov |
| Sand (Glasshouse) | 3.1 | 20.0 | nih.gov |
| Sandy Loam (Glasshouse) | 3.6 | 19.6 | nih.gov |
| Loam (Glasshouse) | 9.7 | 115 | nih.gov |
Persistence in Diverse Environmental Matrices (e.g., soil, water, manure)
Specific degradation rates in different soil types at 15°C indicate the influence of soil composition on its persistence:
Table 2: this compound Half-Lives in Various Soil Types (at 15°C)
| Soil Type | pH | Water Content (% dry weight) | Half-life (days) | Source |
| Medium Loam | 8.0 | 19 | 9 | nih.gov |
| Clay Loam | 8.0 | 20 | 6 | nih.gov |
| Sandy Loam | 7.9 | 16 | 6 | nih.gov |
| Peat | 6.4 | 100 | 11 | nih.gov |
In aquatic environments, the persistence of this compound is largely governed by hydrolysis, which is pH-dependent:
Table 3: this compound Hydrolysis Half-Lives in Water
| pH | Half-life (days) | Source |
| 5 | 57 | regulations.govepa.gov |
| 7 | 30 | regulations.govepa.gov |
| 9 | 10 | regulations.govepa.gov |
In manure, parent this compound has not been detected, suggesting its rapid degradation or lack of availability from treated animals. epa.govregulations.gov
Factors Influencing Mobility (e.g., soil texture, organic matter content)
Several factors significantly influence the mobility and persistence of this compound in soil. The mobility of this compound increases as soil texture becomes coarser and the organic matter content decreases. epa.govepa.gov Soil organic matter is a critical factor that controls the sorption, degradation, and persistence of pesticides. mdpi.com Higher organic matter content generally enhances adsorption, thereby reducing the mobility of the compound. regulations.govufl.edunih.gov
Soil texture also plays a crucial role; finer soil textures, which have a higher clay content, lead to increased retention and adsorption of the pesticide. ufl.eduagricolbikaner.orgusda.gov Other soil chemical factors such as pH and cation exchange capacity (CEC), as well as physical factors like temperature and moisture, and biological factors like microbial activity, also influence the degradation and mobility of pesticides in soil. mdpi.comagricolbikaner.org
Environmental Compartmentalization and Distribution
This compound is likely to move off-site through processes such as runoff and leaching. psu.edu When it enters surface waters, this compound is expected to remain primarily in the water column, where it undergoes dilution and degradation. psu.edu Significant partitioning to benthic sediments is not anticipated in most aquatic habitats. psu.edu
The compartmentalization of this compound in the environment, particularly in soil, occurs due to its adsorption to soil and soil colloids. This process binds the pesticide to soil particles without altering its chemical structure. researchgate.net Volatilization of this compound from moist soil surfaces is not expected to be an important fate process, given its low estimated Henry's Law constant. nih.gov Similarly, it is not expected to volatilize from dry soil surfaces due to its low vapor pressure. nih.gov
Ecological Risk Assessment of Tetrachlorvinphos
Ecotoxicity to Non-Target Organisms
Tetrachlorvinphos exhibits varying degrees of toxicity to different non-target organisms, with aquatic invertebrates generally being highly sensitive.
Aquatic ecosystems are particularly susceptible to the effects of this compound due to its potential for runoff into water bodies regulations.gov.
This compound is classified as very highly toxic to freshwater aquatic invertebrates on an acute exposure basis regulations.govregulations.govpsu.eduepa.gov. Screening-level assessments have indicated a potential for both acute and chronic risks to federally listed threatened and endangered, as well as non-listed, species of freshwater aquatic invertebrates for all registered uses of TCVP regulations.govregulations.govpsu.edu.
A key finding from toxicity studies includes the following:
| Species | Endpoint | Value (µg/L) | Conclusion | Reference |
| Daphnia magna | Acute LC50 | 1.9 | Very highly toxic | epa.gov |
| Daphnia magna | Chronic NOAEC | 0.125 | Reduction in offspring | regulations.gov |
The acute risk level of concern for freshwater invertebrates is exceeded by applications to residual surfaces, garbage dumps, poultry droppings, and manure and garbage piles regulations.gov. The sensitivity of freshwater invertebrates to this compound suggests that impacts are likely given potential exposure pathways such as runoff from livestock areas or "down-the-drain" disposal from kennel treatments regulations.gov.
This compound is categorized as highly toxic to estuarine/marine invertebrates on an acute exposure basis regulations.govregulations.gov. However, acute risks of concern for estuarine/marine invertebrates have generally not been identified regulations.govpsu.edu. The estuarine/marine mysid shrimp (Americamysis bahia) is considerably less sensitive to TCVP than the freshwater invertebrate Daphnia magna, being approximately 147 times less sensitive regulations.gov.
Relevant toxicity data for estuarine/marine organisms include:
| Species | Endpoint | Value (mg a.i./L) | Conclusion | Reference |
| Pink shrimp (Penaeus duorarum) | Acute EC50 | 0.28 | Highly toxic | regulations.gov |
| Estuarine/Marine Spot | Acute LC50 | >1000 | Indeterminate | regulations.gov |
Chronic toxicity data for estuarine/marine fish and invertebrates are not available, which precludes the estimation of chronic risk values for these taxa regulations.govregulations.govpsu.edu. Despite this, based on available data for freshwater fish, there is currently no indication that chronic exposure of fish to TCVP would represent a risk of concern regulations.govpsu.edu.
Assessments also consider the potential impact of this compound on non-target organisms within terrestrial environments.
No risk estimates of concern have been identified for terrestrial plants exposed to this compound regulations.govpsu.edu. Studies on terrestrial plant toxicity were conducted at application rates significantly below the highest rates indicated on TCVP labels, leading to some uncertainty regarding potential toxicity at higher application rates regulations.gov. However, risks for terrestrial plants from exposure to TCVP in runoff are generally considered low, as no exceedances of risk levels were observed for any registered uses regulations.gov. Terrestrial and aquatic plant testing is not typically required for this compound unless specific incidents of adverse effects are reported, which has not been the case epa.gov.
This compound is classified as highly toxic to adult honey bees (Apis mellifera) on an acute contact exposure basis regulations.govregulations.govpsu.edu. Honey bees serve as a surrogate for both Apis and non-Apis bees in risk assessments psu.edu.
Key findings for terrestrial invertebrates include:
| Species | Endpoint | Conclusion | Reference |
| Adult Honey Bees (Apis mellifera) | Acute Contact Toxicity | Highly toxic | regulations.govregulations.govpsu.edu |
Despite the high toxicity to honey bees, the likelihood of exposure is considered limited due to the current registered use patterns, such as applications to manure piles and poultry droppings, which are less likely to result in direct exposure to foraging bees regulations.govpsu.edu. However, uncertainties remain regarding the effects of treated manure on fields where ground-nesting solitary and social bees may be present regulations.govpsu.edu. The available data for honey bees primarily cover adult acute contact toxicity, and additional studies on larval or adult bee acute and chronic oral toxicity would be beneficial for a more comprehensive understanding of risks to other terrestrial invertebrates regulations.govpsu.edu. Risk quantification for terrestrial invertebrates has not always been fully performed in some assessments regulations.gov.
Terrestrial Ecosystems
Avian Species
This compound is generally considered practically non-toxic to birds epa.govnih.gov. Studies involving avian species such as the Mallard duck, ring-necked pheasant, and chukar have shown high LD50 values, indicating low acute toxicity nih.gov. For instance, Mallard duck and ring-necked pheasant acute oral LD50 values were reported as >2000 mg/kg nih.gov. Similarly, on a subacute dietary basis, this compound is also practically non-toxic to birds, with LC50s from studies on Mallard duck and Bobwhite quail supporting this classification nih.gov.
Table 1: Avian Toxicity Data for this compound
| Species | Toxicity Type | Result (LD50/LC50) | Classification | Source |
| Mallard duck | Acute Oral | >2000 mg/kg | Practically Non-Toxic | nih.gov |
| Ring-necked pheasant | Acute Oral | >2000 mg/kg | Practically Non-Toxic | nih.gov |
| Chukar | Acute Oral | >2000 mg/kg | Practically Non-Toxic | nih.gov |
| Mallard duck | Subacute Dietary | LC50 (details not specified) | Practically Non-Toxic | nih.gov |
| Bobwhite quail | Subacute Dietary | LC50 (details not specified) | Practically Non-Toxic | nih.gov |
Honey Bees and Pollinators
This compound is classified as highly toxic to adult honey bees (Apis mellifera) on an acute contact exposure basis regulations.govregulations.gov. Despite this high toxicity, the likelihood of exposure to honey bees is considered limited due to the current registered use patterns, such as application to manure piles and poultry droppings regulations.govregulations.gov. However, there is recognized uncertainty regarding the potential effects of treated manure when used on fields where ground-nesting solitary and social bees may be present regulations.govregulations.gov.
The U.S. Environmental Protection Agency (EPA) has determined that contact exposure to adult honey bees may present a risk of concern regulations.govpsu.edu. However, the EPA cannot definitively determine risks to larval or adult honey bees through oral exposure, as specific larval and adult acute and chronic oral toxicity studies for this compound are not available regulations.govpsu.edu. The EPA often relies on honey bee toxicity data as a surrogate for assessing risks to terrestrial invertebrate species in general regulations.govregulations.gov.
Wild Mammals
Ecological risk assessments indicate that risks to both federally listed and non-listed mammals are possible epa.govepa.gov. Screening-level assessments have shown a potential for acute and chronic risk to mammals exposed to this compound regulations.gov.
Risk Characterization for Federally Listed Threatened and Endangered Species
The ecological risk assessment has identified a potential for acute and chronic risk to federally listed threatened and endangered freshwater aquatic invertebrates from all registered uses of this compound epa.govepa.govregulations.govregulations.gov. Beyond aquatic invertebrates, risks to listed and non-listed mammals, birds, reptiles, and terrestrial-phase amphibians are also considered possible epa.govepa.govfederalregister.gov.
As of recent assessments, the EPA has not yet fully evaluated the effects of this compound on federally listed threatened and endangered species or their designated critical habitats regulations.govpsu.edu. The agency is actively working with federal partners and stakeholders to enhance the consultation process for these species and to implement a revised methodology for assessing potential risks psu.edu.
Environmental Exposure Pathways for Ecological Receptors
This compound is not persistent in the environment; its primary route of dissipation is through biotic degradation epa.govuonbi.ac.ke. However, its mobility in the environment increases as soil texture becomes coarser and organic matter content decreases epa.gov. Under alkaline conditions, abiotic processes such as hydrolysis are somewhat effective in its degradation epa.govuonbi.ac.ke. Parent this compound is not available from the manure of treated animals when used as a feed-through larvicide, thus limiting its environmental availability from such uses epa.gov.
Despite its non-persistence, this compound is likely to move off-site through runoff and leaching, although it is not volatile regulations.gov. When it enters surface waters, it is expected to degrade via hydrolysis, with a more rapid rate in alkaline water regulations.gov. Significant partitioning to benthic sediments in most aquatic habitats is not anticipated regulations.gov.
Environmental exposure pathways for ecological receptors involve a source, an environmental transport medium or mechanism, a point of exposure, and a plausible route by which exposure occurs regulations.govwww.wa.gov.au. For this compound, potential sources include its application as an insecticide on livestock and pets, and their premises epa.govepa.govregulations.goviarc.frpublications.gc.ca. Transport can occur via soil, water (runoff, leaching), and dust regulations.govepa.govregulations.govuonbi.ac.kewww.wa.gov.au. Ecological receptors can then be exposed through direct contact, ingestion of contaminated food or water, or dermal absorption regulations.govwww.wa.gov.au.
Human Exposure Assessment and Health Risk Implications of Tetrachlorvinphos
Routes and Pathways of Human Exposure
Dermal exposure is a significant pathway for human contact with tetrachlorvinphos, especially given its application as a topical treatment for animals and its presence in pet products epa.govnih.govnih.govontosight.ainj.gov.
Studies investigating the dermal penetration of this compound have been conducted using in silico modeling, in vitro assays, and in vivo animal models to estimate absorption rates in both rats and humans researchgate.nettandfonline.comnih.gov.
In Vivo Rat Dermal Absorption: An in vivo study in rats showed that this compound dermal absorption is saturable, with absorption rates decreasing as the applied dose increases. For instance, at a low exposure level of 10 µg/cm², the absorption was 21.7%, which decreased to 3% at a higher dose of 1000 µg/cm² tandfonline.comtandfonline.com. Another study indicated that after 10 hours, 84% of the total applied this compound remained unabsorbed in rats, with absorption increasing with exposure duration but generally decreasing with increasing dose epa.gov. The actual quantity absorbed, however, increased with increasing dose epa.gov.
In Silico and In Vitro Human Dermal Absorption: In silico modeling predicted that this compound absorption through human skin could be 3 to 4 times lower than through rat skin across all application levels researchgate.nettandfonline.comnih.gov. The maximum predicted human dermal absorption was 9.6% at the lowest exposure of 10 µg/cm², decreasing to 0.1% at 1000 µg/cm² researchgate.nettandfonline.comnih.gov. In vitro absorption assays using excised human skin showed a lower absorption of 1.7% for the 10 µg/cm² dose, compared to the 9.6% predicted by modeling, though agreement improved at higher exposures researchgate.nettandfonline.com. In vitro rat dermal absorption in a 1% hydroxypropylmethylcellulose (B13716658) (HPMC) vehicle was consistent with in vivo rat data, supporting the "triple pack approach" for human dermal absorption calculation tandfonline.com.
The following table summarizes the dermal penetration data:
| Study Type | Species | Dose Level (µg/cm²) | Dermal Absorption (%) | Reference |
| In Vivo | Rat | 10 | 21.7 | tandfonline.comtandfonline.com |
| In Vivo | Rat | 100 | 5.8 | tandfonline.com |
| In Vivo | Rat | 1000 | 3.0 | tandfonline.comtandfonline.com |
| In Silico | Human | 10 | 9.6 | researchgate.nettandfonline.comnih.gov |
| In Silico | Human | 1000 | 0.1 | researchgate.nettandfonline.comnih.gov |
| In Vitro | Human | 10 (HPMC vehicle) | 1.7 | researchgate.nettandfonline.com |
This compound is widely used in pet flea and tick collars, and residues can transfer from treated animals to humans epa.govepa.govnih.goviarc.frdc.govacs.org. Studies have shown that residues can remain on a pet's fur for weeks after application and can be transferred to furniture, bedding, and individuals petting the animal dc.gov.
In a study involving dogs wearing this compound flea collars, transferable residues were monitored using cotton gloves. At 3 days post-collar application, average residues transferred from the neck (over the collar) were 23,700 ± 2100 µ g/glove , and from the back, 260 ± 50 µ g/glove nih.gov. At 5 days post-application, these amounts were 22,400 ± 2900 µ g/glove from the neck and 80 ± 20 µ g/glove from the back nih.gov. Residue levels declined over time but were still measurable at 112 days researchgate.net. T-shirts worn by children living with treated dogs 7–11 days after treatment contained this compound at 1.8 ± 0.8 µg/g shirt nih.goviarc.fr. A biomarker of this compound exposure, 2,4,5-trichloromandelic acid (TCMA), was detected in the urine of adults and children exposed to treated dogs, with ranges of 1.4–582 ng/mL in adults and 2.1–1558 ng/mL in children nih.goviarc.frnih.gov.
The following table presents data on transferable this compound residues from treated dogs:
| Source of Residue | Time Post-Application | Transfer Medium | Average Residue Level | Reference |
| Dog Fur (Neck, over collar) | 3 days | Cotton Glove | 23,700 ± 2100 µ g/glove | nih.gov |
| Dog Fur (Back) | 3 days | Cotton Glove | 260 ± 50 µ g/glove | nih.gov |
| Dog Fur (Neck, over collar) | 5 days | Cotton Glove | 22,400 ± 2900 µ g/glove | nih.gov |
| Dog Fur (Back) | 5 days | Cotton Glove | 80 ± 20 µ g/glove | nih.gov |
| Dog Fur | 7-11 days | Children's T-shirts | 1.8 ± 0.8 µg/g shirt | nih.goviarc.fr |
Inhalation exposure to this compound can occur, particularly after outdoor applications and in occupational settings where the compound is produced or used nih.govnih.govontosight.ai. For instance, it has been used as a spray to control pests in and around refuse sites and recreational areas nih.gov. Monitoring and use data suggest that the general population may be exposed via inhalation of ambient air following field application nih.gov.
Dietary exposure to this compound primarily results from its use on livestock, even though no food or feed crop uses are currently registered epa.govnih.goviarc.fr. The EPA has established maximum residue limits (tolerances) for this compound in various animal products, including eggs, milk, cattle, hogs, goats, horses, and poultry epa.govnih.goviarc.fr. In Venezuela, this compound was detected in 19% of red peppers and 25% of lettuces sampled nih.gov. Dietary exposure through drinking water is generally expected to be minimal due to the localized nature of most applications nih.govregulations.gov.
Human exposure to this compound is significant in both residential and occupational settings epa.govnih.govnih.govca.govpublications.gc.ca.
Residential Exposure: In residential settings, individuals, including children, can be exposed to this compound when applying domestic-class products or through contact with residues on treated surfaces or pets epa.govnih.govdc.govpublications.gc.ca. This compound is used in pet flea and tick collars, shampoos, dusts, powders, aerosols, and pump sprays for direct treatment of pets and in pet sleeping areas nih.govnih.govca.gov. The general population is primarily exposed through its use in pet collars and powders, and other residential applications ca.gov. Children, especially toddlers, are considered a sensitive subgroup due to their typical mouthing behaviors and body weight considerations, making them susceptible to higher exposures from contaminated areas like floors where pets leave residues dc.govregulations.gov.
Occupational Exposure: Occupational exposure to this compound can occur for workers involved in its production or use, including farmers, ranchers, and pesticide applicators nih.govnih.govca.govpublications.gc.ca. Exposure pathways include mixing, loading, and applying the pesticide, as well as entering treated areas or coming into contact with treated animals nih.govpublications.gc.ca. Workers in agricultural settings, such as cattle feedlots and poultry houses, are also at risk ca.gov. To minimize worker exposure, baseline personal protective equipment (PPE) such as long-sleeved shirts, long pants, socks and shoes, and chemical-resistant gloves are recommended epa.gov.
Residential and Occupational Exposure Scenarios
Post-Application Exposure (e.g., toddler hand-to-mouth, dermal "hug")
Post-application exposure to this compound can occur when individuals, particularly children, come into contact with treated pets or surfaces. regulations.govpublications.gc.capublications.gc.ca Residues of this compound can transfer from the fur of treated animals to human hands and clothing. regulations.goviarc.frepa.govnih.gov Studies have shown that T-shirts worn by children living with treated dogs contained this compound residues, with reported levels of 1.8 ± 0.8 µg/g shirt 7–11 days after treatment. iarc.frnih.gov
For toddlers, incidental oral exposure through hand-to-mouth activity is a significant pathway. regulations.govpublications.gc.caregulations.govrivm.nl Dermal exposure can also occur through direct contact, such as hugging a treated pet. regulations.govpublications.gc.caepa.gov The amount of this compound available for exposure is influenced by the application rate per pound of the animal, the surface area of contact, and the percentage of residue removed by petting. epa.gov Studies have indicated that the highest percentage of residue removed by hand during petting occurred four hours after application. epa.gov While dermal post-application exposure for adults in contact with treated pets has generally been found to be below levels of concern, risks for hand-to-mouth exposures in toddlers, especially at maximum application rates for certain products like powders, aerosols, and pump sprays, have been observed to be at or above levels of concern. regulations.gov
Worker Exposure
Workers involved in mixing, loading, and applying this compound, or entering treated areas, are at risk of occupational exposure. regulations.govpublications.gc.canih.govepa.gov This includes those applying this compound dermally to livestock, using it as an oral larvicide, or in poultry dust boxes and houses. iarc.frnih.gov Occupational exposure assessments have been updated to reflect current exposure data and revised assumptions for treated areas and handled amounts. regulations.govepa.gov New in vitro dermal absorption data have led to an updated dermal absorption factor being incorporated into exposure and risk assessments for workers. regulations.gov The potential for occupational post-application exposure is generally considered minimal and lower than applicator exposure, thus quantitative occupational post-application exposure and risk assessments are often not conducted. publications.gc.caregulations.gov
Biomarkers of Exposure and Effect
Biomarkers are crucial tools for assessing exposure to organophosphate pesticides like this compound and their effects on biological systems. researchgate.netnih.gov
Urinary Metabolite Analysis (e.g., 2,4,5-Trichloromandelic Acid)
Urinary metabolite analysis is a common method for monitoring this compound exposure. regulations.goviarc.frnih.gov 2,4,5-Trichloromandelic acid (TCMA) is a major metabolite of this compound found in urine and serves as a biomarker of exposure. regulations.goviarc.frnih.govnih.gov Studies have detected TCMA in the urine of adults and children exposed to treated dogs, with concentrations ranging from 1.4–582 ng/mL in adults and 2.1–1558 ng/mL in children. iarc.frnih.govnih.gov Significantly higher urinary TCMA concentrations were observed in dog owners on days immediately following the placement of flea collars on their dogs compared to pre-treatment levels, suggesting dermal absorption in humans. iarc.frnih.gov While TCMA is a specific metabolite, other metabolites like 2,4,5-trichlorophenylethanediol glucuronide and dimethylphosphate may also be found in urine; however, dimethylphosphate is a non-specific metabolite of several organophosphate pesticides, making interpretation difficult for specific attribution to this compound. iarc.frnih.gov
Cholinesterase Activity Monitoring in Exposed Populations
Cholinesterase (ChE) inhibition is a well-established cholinergic mode of action for organophosphates and is typically used as a critical effect in hazard characterization. regulations.gov this compound inhibits acetylcholinesterase (AChE) in various species. regulations.govherts.ac.ukherts.ac.uk Monitoring cholinesterase activity in plasma and red blood cells (RBCs) is often used as a marker of exposure to organophosphate insecticides. iarc.frnih.govresearchgate.netnih.gov However, some studies have reported no changes in plasma or erythrocyte cholinesterase activity in subjects treated with this compound-based formulations over a four-week period. iarc.frnih.gov Despite this, RBC AChE inhibition is considered the most sensitive endpoint for this compound and is used for selecting toxicological points of departure (PODs) across different exposure routes and durations. regulations.gov
Quantitative Human Health Risk Assessment Methodologies
Quantitative human health risk assessment for this compound involves several steps, including hazard identification, dose/response assessment, exposure assessment, and risk characterization. ecologylawquarterly.orgkingcounty.gov The assessment aims to document the magnitude of risks and identify the primary causes. kingcounty.gov The U.S. Environmental Protection Agency (EPA) conducts comprehensive human health risk assessments for this compound, considering potential non-cancer and cancer risks for residential and occupational handlers, as well as post-application exposure scenarios. regulations.govepa.govecologylawquarterly.orgfederalregister.gov These assessments incorporate available chemical-specific data and updated exposure inputs. regulations.gov
Toxicological Points of Departure (POD) Derivation
Toxicological Points of Departure (PODs) are critical in quantitative risk assessment, representing a point on a dose-response curve from experimental or observational data that corresponds to an estimated low effect or no effect level. chemsafetypro.com For this compound, acceptable studies are available for toxicity endpoint and POD selection. regulations.gov Red Blood Cell (RBC) Acetylcholinesterase (AChE) inhibition has been identified as the most sensitive endpoint, and PODs for all this compound exposure routes and durations are derived from this endpoint. regulations.gov The selection of PODs for organophosphate cumulative risk assessment often prioritizes brain AChE data due to tighter confidence intervals and its direct measure of the common mechanism of toxicity. oecd.org The No-Observed-Adverse-Effect Level (NOAEL) and Benchmark Dose (BMD) are common PODs used to derive reference doses (RfD). chemsafetypro.com The BMD approach is increasingly preferred as it accounts for the shape of the dose-response curve and is less influenced by experimental concentrations, though it requires robust data and statistical modeling expertise. chemsafetypro.com
Tetrachlorvinphos Insecticide Resistance and Management
Mechanisms of Insecticide Resistance
Insecticide resistance in pest populations arises through various complex mechanisms, often involving genetic modifications selected under the pressure of insecticide application. These mechanisms can broadly be categorized into metabolic resistance, target-site insensitivity, and reduced insecticide penetration. irac-online.orgresearchgate.netnih.gov Understanding these mechanisms is crucial for developing effective insecticide resistance management (IRM) strategies aimed at preventing or delaying resistance evolution and, where possible, regaining susceptibility. irac-online.org
Metabolic Resistance
Metabolic resistance is a key mechanism where insects develop the ability to detoxify insecticides more efficiently, primarily through the enhanced activity or overexpression of specific enzyme families. irac-online.orgresearchgate.netmodares.ac.ir These enzymes chemically modify the insecticide, rendering it less toxic or facilitating its excretion. researchgate.net The main enzyme families involved in metabolic detoxification of xenobiotics, including organophosphate insecticides like tetrachlorvinphos, are esterases, glutathione (B108866) S-transferases (GSTs), and cytochrome P450 monooxygenases (P450s or MFOs). researchgate.netmodares.ac.irnih.gov
Esterases, particularly carboxylesterases, play a significant role in the metabolic detoxification of organophosphate insecticides. researchgate.netnih.govgssrr.org These enzymes can confer resistance by either degrading the insecticide into less toxic metabolites or by sequestering it, binding to the compound with high affinity and preventing it from reaching its target site. researchgate.netgssrr.org In the case of this compound, studies on houseflies (Musca domestica) have reported that resistance to this organophosphate can be associated with a reduction in carboxylesterase activity, although increased esterase activity is a common mechanism against many organophosphates. nih.goveasletters.com For instance, in horn flies (Haematobia irritans), resistance to this compound, along with other organophosphates like diazinon (B1670403) and fenthion, has been linked to significantly higher esterase activity. nih.gov
Table 1: Examples of Esterase Involvement in Organophosphate Resistance
| Insect Species | Insecticide(s) Affected (Example) | Mechanism | Reference |
| Musca domestica | This compound | Reduction in carboxylesterase activity (complex) | easletters.com |
| Haematobia irritans | This compound, Diazinon, Fenthion | Significantly higher esterase activity | nih.gov |
| Brevicoryne brassicae | Dimethoate | Increased esterase activity (up to 4-fold) | modares.ac.ir |
| Laodelphax striatellus | Deltamethrin (Pyrethroid) | Increased esterase activity (up to 15.23-fold) | plos.org |
Glutathione S-transferases (GSTs) are a family of detoxification enzymes that catalyze the conjugation of reduced glutathione with electrophilic substrates, including various xenobiotics like insecticides. cabidigitallibrary.orgsinica.edu.twtandfonline.com This conjugation process can lead to the detoxification and excretion of the insecticide. cabidigitallibrary.org Specifically, GSTs are known to be involved in the demethylation of organophosphate compounds. easletters.comcabidigitallibrary.org
Research has demonstrated the involvement of GSTs in resistance to this compound. For example, resistance to this compound in houseflies (Musca domestica) has been identified as a metabolic resistance mechanism where the organophosphate compound is demethylated by GSTs. easletters.comcabidigitallibrary.org Elevated GST activity has been consistently observed in this compound-resistant strains of houseflies. researchgate.net This highlights the critical role of GSTs in the detoxification pathway contributing to this compound resistance. easletters.comcabidigitallibrary.orgresearchgate.net
Table 2: GST Activity in this compound-Resistant Houseflies
| Insect Species | Insecticide | GST Activity Observation | Reference |
| Musca domestica | This compound | Demethylation of this compound by GSTs | easletters.comcabidigitallibrary.org |
| Musca domestica | This compound | Significantly elevated CDNB- and DCNB-GST activities in resistant laboratory strains | researchgate.net |
Cytochrome P450 monooxygenases (P450s or MFOs) constitute a large and diverse superfamily of enzymes critical for the metabolism of both endogenous compounds and a wide array of xenobiotics, including insecticides. modares.ac.irmdpi.com Enhanced P450 activity is a common and significant mechanism of metabolic resistance across various insecticide classes, including organophosphates. researchgate.netmodares.ac.irmdpi.com Resistance mediated by P450s can arise from increased enzyme expression, often due to mutations in promoter regions affecting transcription, or from changes in the amino acid sequence of the protein-coding regions leading to altered catalytic activity. mdpi.com
Glutathione S-Transferase (GST) Involvement and Demethylation
Target-Site Insensitivity (e.g., Acetylcholinesterase Mutations)
This compound, like other organophosphate insecticides, acts by inhibiting acetylcholinesterase (AChE), a crucial enzyme responsible for terminating the action of the neurotransmitter acetylcholine (B1216132) at nerve synapses. herts.ac.ukirac-online.orgmdpi.com This inhibition leads to the accumulation of acetylcholine, causing hyperexcitation and ultimately paralysis and death in insects. irac-online.org
Target-site insensitivity is a resistance mechanism where the insecticide's molecular target site is altered, reducing its binding affinity or the effectiveness of the insecticide. irac-online.orgnih.gov In the context of organophosphates, this often involves mutations in the acetylcholinesterase (Ace) gene. easletters.comresearchgate.net For example, in houseflies (Musca domestica), resistance to this compound has been directly linked to an altered AChE with decreased sensitivity to inhibition by the insecticide. nih.gov Genetic tests showed that both this resistance and the altered AChE were controlled by semi-dominant gene(s) on chromosome II, with the enzyme from resistant flies being 30 times more slowly inhibited by this compound than that from susceptible flies. nih.gov Specific mutations in the AChE gene, such as G342A and G445A, have been identified in houseflies that confer various spectra of insecticide resistance to organophosphates and carbamates. easletters.cominrae.fr
However, it is important to note that target-site insensitivity is not universally the primary mechanism for this compound resistance across all insect species. For instance, in the lesser mealworm (Alphitobius diaperinus), comparative studies of AChE genes between this compound-resistant and susceptible strains found no single nucleotide polymorphisms (SNPs) exclusively in resistant strains that would correspond to previously reported mutations altering AChE sensitivity to organophosphates, suggesting that resistance in these strains was not due to AChE gene mutations. nih.gov
Table 3: Acetylcholinesterase (AChE) Mutations and this compound Resistance
| Insect Species | Insecticide | AChE Mutation/Observation | Reference |
| Musca domestica | This compound | Altered AChE with 30-fold slower inhibition by this compound in resistant strains; controlled by semi-dominant gene(s) on chromosome II. Specific mutations (e.g., G342A, G445A) confer resistance. | easletters.comnih.govinrae.fr |
| Alphitobius diaperinus | This compound | No AChE mutations exclusively found in resistant strains that correspond to known sensitivity-altering mutations, suggesting resistance is not due to AChE gene mutations in these specific strains. | nih.gov |
Behavioral Resistance Mechanisms
Behavioral resistance in insects refers to evolved behaviors that reduce an insect's exposure to toxic compounds or enable it to survive in otherwise fatal environments. mims.com This can manifest as shifts in behavior, such as pests actively avoiding areas treated with insecticides. mims.com While general principles of behavioral resistance are well-documented, specific instances of pests exhibiting behavioral resistance solely to this compound are not extensively detailed in the provided literature. However, the concept of behavioral changes contributing to resistance is recognized across multiple insecticide modes of action.
Resistance Monitoring and Surveillance Methodologies
Effective resistance management relies on robust monitoring and surveillance methodologies to track the emergence and spread of resistance in pest populations. Surveillance programs are essential for assessing and monitoring resistance trends, detecting emerging resistance, and providing evidence for informed interventions. nih.govuni.lu
Key components of such programs include:
Standardized Data Collection: This involves consistent methods for collecting samples from pest populations and gathering relevant information on insecticide application history. nih.govuni.lu
Laboratory-Based Testing: Susceptibility tests are a cornerstone of monitoring. These can range from simple methods like disk diffusion tests to more advanced techniques such as automated quantitative susceptibility tests and molecular methods that identify resistance-conferring genes. fishersci.co.uk
Data Analysis and Sharing: Collected data must be analyzed to identify resistance trends and shared among stakeholders to inform management decisions. nih.govalfa-chemistry.com
"One Health" Approach: A comprehensive approach that integrates data from human, animal, and environmental sectors is increasingly recognized as vital for understanding and addressing resistance trends across different domains. uni.lualfa-chemistry.com
These methodologies aim to provide a clear picture of resistance levels and patterns, allowing for timely adjustments to pest control strategies.
Cross-Resistance Patterns in Pest Populations
Cross-resistance occurs when a pest population develops resistance to one insecticide, and this resistance automatically confers reduced susceptibility to other chemically related compounds, often those sharing a common target site or mode of action. easychem.orgthegoodscentscompany.com Metabolic resistance mechanisms can also lead to cross-resistance, even between different insecticide mode of action groups, if the same detoxification enzymes are involved. thegoodscentscompany.com
Research on the lesser mealworm (Alphitobius diaperinus), a significant pest in poultry farms, has shown instances of cross-resistance involving this compound. A population of A. diaperinus from a farm with a history of insecticide treatment (Farm M) exhibited resistance to both cyfluthrin (B156107) and this compound, while a susceptible population (Farm S) was vulnerable to both. guidetopharmacology.org Interestingly, this resistant Farm M population showed no cross-resistance to imidacloprid, spinosad, or chlorfenapyr. guidetopharmacology.org This suggests that the resistance mechanisms to this compound and cyfluthrin in this specific population did not extend to these other insecticide classes. Furthermore, it has been suggested that this compound and fenitrothion (B1672510), both organophosphates, might share a similar resistance mechanism in A. diaperinus due to their chemical class. nih.gov
Table 1: Cross-Resistance Patterns in Alphitobius diaperinus Populations
| Insecticide | Farm M (Treated) | Farm S (Susceptible) | Cross-Resistance to Farm M |
| This compound | Resistant | Susceptible | N/A |
| Cyfluthrin | Resistant | Susceptible | N/A |
| Imidacloprid | Susceptible | Susceptible | No |
| Spinosad | Susceptible | Susceptible | No |
| Chlorfenapyr | Susceptible | Susceptible | No |
| Fenitrothion | (Likely Resistant) | (Likely Susceptible) | Possible (due to shared OP class) nih.gov |
Evolution of Resistance in Pest Populations
Insecticide resistance is defined as a heritable change in the sensitivity of a pest population, leading to the repeated failure of a product to achieve the expected level of control when used according to label recommendations. mims.comeasychem.org The evolution of resistance is a natural, adaptive phenomenon where organisms exploit beneficial genetic mutations that confer a survival advantage. nih.gov This process is primarily driven by continuous selection pressure exerted through the repeated and often excessive application of insecticides. easychem.orgflybase.org
Several mechanisms contribute to the evolution of resistance:
Metabolic Resistance: This is a key factor involving the overexpression of detoxifying enzymes within the insect's body. These enzymes, such as esterases, glutathione S-transferases (GSTs), cytochrome P450 monooxygenases, and hydrolases, break down or modify insecticides, reducing their toxicity. mims.comnih.govfishersci.se For example, enhanced enzymatic detoxification has been observed as a mechanism for survival against this compound in some predators.
Target-Site Resistance: This mechanism involves alterations in the specific molecular target within the insect that the insecticide binds to. For organophosphates like this compound, which inhibit acetylcholinesterase (AChE), a common target-site resistance mechanism involves mutations that alter the AChE enzyme, making it less sensitive to inhibition. thegoodscentscompany.comnih.gov
Reduced Penetration: Changes in the insect cuticle can reduce the rate at which the insecticide penetrates the insect's body, thereby decreasing exposure to the toxic compound. mims.comnih.gov
Behavioral Resistance: As discussed previously, changes in pest behavior can reduce exposure to the insecticide. mims.com
The speed of resistance development can be rapid, particularly with continuous and widespread use of a single insecticide or chemical class. nih.gov The development of resistance can also have indirect ecological effects, such as the resurgence of pest populations due to the elimination of natural enemies. nih.gov
Resistance Management Strategies and Integrated Pest Management (IPM)
Integrated Pest Management (IPM) is a comprehensive approach that aims to prevent or delay the evolution of insecticide resistance and to regain susceptibility in pest populations where resistance has already emerged. fishersci.ca IPM involves the careful consideration and integration of all available pest control techniques to discourage the development of pest populations while minimizing reliance on chemical pesticides. flybase.org
Key strategies within IPM for managing this compound resistance, and insecticide resistance in general, include:
Minimizing Pesticide Use: Insecticides should only be applied when necessary, guided by informed monitoring of pest populations and established economic thresholds. Avoiding regular, scheduled applications regardless of pest presence helps reduce selection pressure. flybase.orgfishersci.ca
Rotation and Alternation of Modes of Action (MoA): A fundamental principle of resistance management is to rotate or alternate the use of insecticides from different MoA groups. This prevents successive generations of pests from being exposed to compounds with the same mechanism of action, thereby delaying resistance development. thegoodscentscompany.comflybase.orgfishersci.ca this compound belongs to IRAC Group 1A (Acetylcholinesterase inhibitors). thegoodscentscompany.com
Incorporating Multiple Control Strategies: IPM emphasizes combining various control methods, including:
Biological Control: Utilizing natural enemies such as predators and parasites. fishersci.ca
Cultural Practices: Employing methods like crop rotation, host-free periods, and destroying crop residues to disrupt pest life cycles and reduce overwintering sites. flybase.orgfishersci.ca
Physical Control: Using barriers or traps to exclude or capture pests. flybase.org
Host-Resistant Varieties: Planting crops or using animal breeds that are less susceptible to pest damage. fishersci.ca
Use of Synergists: Synergists are compounds that, when combined with an insecticide, can enhance its effectiveness by blocking or inhibiting the pest's detoxification mechanisms, thereby increasing the insecticide's potency and potentially reducing the chances of resistance development.
Preserving Susceptible Genes (Refugia): Strategies that ensure the survival of susceptible individuals within a pest population can help dilute resistant genes through interbreeding, slowing the spread of resistance. fishersci.ca
By integrating these diverse strategies, IPM aims to achieve sustainable pest control, reduce the risk of resistance, and minimize environmental and health impacts. mims.com
Advanced Remediation Technologies for Tetrachlorvinphos Contamination
Bioremediation Approaches
Bioremediation leverages biological processes, primarily microorganisms and plants, to degrade or detoxify pollutants. This approach is favored for its cost-effectiveness and minimal collateral environmental damage compared to conventional chemical or physical methods.
Microbial Bioremediation
Microbial bioremediation harnesses the metabolic capabilities of bacteria, fungi, and other microorganisms to break down TCV into less harmful substances. This process can occur through the action of isolated pure strains or synergistic microbial consortia.
The isolation of bacterial consortia and individual strains capable of degrading tetrachlorvinphos from contaminated agricultural soils represents a significant advancement in bioremediation. A notable study identified a bacterial consortium from agricultural soil in Mexico that effectively degrades TCV scielo.org.mxresearchgate.netceipa.edu.co. This consortium was characterized as comprising six distinct pure strains: Stenotrophomonas malthophilia, Proteus vulgaris, Vibrio metschinkouii, Serratia ficaria, Serratia spp., and Yersinia enterocolitica scielo.org.mxresearchgate.net.
Research findings indicate that this consortium demonstrated the ability to utilize TCV as a sole carbon source in mineral medium (MM), achieving a 57% reduction in TCV concentration (from 25 mg/L to 10.70 mg/L) within 36 hours scielo.org.mx. When cultured in a rich medium (tripticasein soy broth), the consortium achieved nearly 100% removal of the pesticide scielo.org.mx. While only one pure strain exhibited TCV removal in mineral medium, all six isolated strains showed TCV degradation in rich medium, suggesting a co-metabolic process where the presence of additional nutrients facilitates degradation scielo.org.mx. Specifically, the A3 strain (presumptively identified as Serratia ficaria or Serratia spp.) showed the most efficient TCV removal among the pure strains in mineral medium, degrading 48.48% of TCV over 72 hours scielo.org.mx. Other studies also highlight the role of Proteus vulgaris and Serratia sp. in TCV biodegradation iiste.org.
The effectiveness of bacterial consortia often surpasses that of individual isolates due to synergistic interactions among different microbial species, allowing for more robust and comprehensive degradation of xenobiotic compounds tandfonline.comecologicallabs.com. This synergistic potential was further demonstrated in a study evaluating an immobilized bacterial consortium on tezontle (volcanic rock) for the treatment of organophosphate pesticides. This bioreactor system achieved 75% efficiency in removing a mixture including this compound within 8 hours, with only 6% of the TCV attributed to adsorption to the rock, confirming the significant role of biological activity researchgate.net.
Table 1: this compound Degradation by Bacterial Consortium and Isolated Strains
| Microbial Agent | Medium Type | Initial TCV Concentration (mg/L) | TCV Removal Efficiency (%) | Time (hours) | Reference |
| Bacterial Consortium | Mineral Medium | 25 | 57 | 36 | scielo.org.mx |
| Bacterial Consortium | Rich Medium | Not specified | ~100 | Not specified | scielo.org.mx |
| Pure Strain A3 (Serratia spp.) | Mineral Medium | 25 | 48.48 | 72 | scielo.org.mx |
| Immobilized Bacterial Consortium | Tezontle Reactor | Not specified | 75 (for mixture with Methyl-Parathion) | 8 | researchgate.net |
Enzyme-based detoxification represents a crucial aspect of microbial bioremediation, as specific enzymes catalyze the breakdown of TCV. Hydrolysis is recognized as a key initial step in the detoxification of organophosphate (OP) compounds, as it renders them more susceptible to further biodegradation scielo.org.mx. Enzymes such as organophosphorus hydrolase (OPH) and phosphotriesterase (PTE) are well-known for their catalytic activity in hydrolyzing a broad spectrum of OPs by cleaving the P-O and P-S bonds within their molecular structures scielo.org.mxmdpi.com.
However, the specificity of these enzymes is a critical factor. For instance, previous research indicated that PTE derived from Flavobacterium sp. ATCC 27551 did not exhibit activity against this compound, highlighting that enzyme efficacy can vary significantly depending on the specific chemical structure of the OP compound scielo.org.mx. Despite this, the general principle of enzymatic hydrolysis remains central to OP detoxification. For example, CSIRO Ecosystem Sciences has developed an enzyme-based remediant, Landguard™ A900, which utilizes a bacterial phosphotriesterase (OpdA) for the detoxification of various organophosphate insecticides scribd.com. The potential for enzyme engineering and in vitro evolution to enhance the kinetic properties of bacterial phosphotriesterases is significant, leveraging extensive structural and mechanistic data available for these enzymes scribd.com.
Genetic engineering offers powerful tools to enhance the degradation capabilities of microorganisms, particularly for recalcitrant pollutants like pesticides. By modifying metabolic pathways, genetically modified organisms (GMOs) can accelerate the bioremediation process tandfonline.com. The CRISPR-Cas9 system has emerged as a revolutionary genome-editing technology due to its precision and efficiency in altering DNA sequences in various organisms, including bacteria and fungi mdpi.com.
CRISPR-Cas9 allows researchers to target and modify specific genes, enabling the introduction of desired traits or the enhancement of existing metabolic pathways relevant to pollutant degradation mdpi.com. This technology involves using a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic location, where it creates a double-strand break. The cell's natural repair mechanisms can then be leveraged to insert, delete, or modify genetic material mdpi.com. In the broader context of environmental biotechnology, CRISPR-engineered microbes are being investigated for their potential to degrade persistent pollutants such as pesticides researchgate.net. While laboratory studies have shown promising results in enhancing the efficiency of genetically modified microbes, optimizing these systems for real-world environmental conditions remains an ongoing area of research researchgate.net. The application of CRISPR/Cas9 also extends to improving the tolerance of microorganisms, such as microalgae, to toxic environments and enhancing their ability to remove specific contaminants from water frontiersin.org.
Multi-omics approaches integrate data from various "omics" disciplines, including genomics, metagenomics, transcriptomics, metabolomics, and proteomics, to provide a comprehensive understanding of microbial behavior and metabolic activity in contaminated environments mbl.or.kr. These integrated approaches are crucial for elucidating the complex processes, genetic regulation, and molecular biological variables involved in the biodegradation of xenobiotics mbl.or.kr.
Genetic Engineering for Enhanced Degradation (e.g., CRISPR-Cas9)
Phytoremediation Strategies
Phytoremediation is an eco-friendly and cost-effective technology that utilizes plants and their associated microorganisms to remove, degrade, or contain environmental pollutants sgppg.com.brresearchgate.net. This approach is particularly promising for decontaminating areas affected by pesticide residues.
Advanced Oxidation Processes (AOPs) for this compound Degradation
Advanced Oxidation Processes (AOPs) are a class of chemical treatment methods designed to degrade organic contaminants in water and wastewater by generating highly reactive hydroxyl radicals (•OH) tandfonline.comnih.govmdpi.com. These radicals possess strong oxidative power, enabling them to attack and break down various organic compounds, including persistent pesticides like this compound, into less toxic intermediates or ultimately, carbon dioxide and water tandfonline.commdpi.com.
Common AOPs include Fenton and photo-Fenton processes, ozonation (O₃), UV/Hydrogen Peroxide (H₂O₂) systems, electrochemical oxidation, and heterogeneous photocatalysis, often employing catalysts such as titanium dioxide (TiO₂) tandfonline.comnih.gov. These processes are particularly promising for contaminants that are resistant to conventional biological treatments nih.govmdpi.com.
Research indicates that this compound can be degraded by ozonation and advanced oxidation techniques involving O₃ and H₂O₂. Specifically, studies have shown this compound degradation with an O₃/dissolved organic carbon (DOC) ratio of 1.4 g/g and an H₂O₂/O₃ ratio of 0.5 g/g. This highlights the effectiveness of combined oxidant approaches. Furthermore, the reactivity of this compound with key AOP components is demonstrated by its estimated atmospheric half-life of approximately 16 hours with photochemically-produced hydroxyl radicals and about 4 days with ozone.
While AOPs offer significant advantages, such as rapid reaction rates and the ability to degrade a wide range of organic compounds, they also present challenges. These can include high energy and chemical inputs, potential formation of toxic intermediates if degradation is incomplete, and sensitivity to pH conditions (e.g., Fenton's reagent typically requires acidic conditions) tandfonline.comnih.gov.
Biosorption and Bioaccumulation Techniques
Biosorption and bioaccumulation represent biological approaches that leverage living organisms or their byproducts to remove or transform contaminants from the environment. These techniques are particularly attractive due to their potential for cost-effectiveness and environmental friendliness.
Biosorption involves the passive binding of pollutants to the surface of microbial cells or plant tissues through mechanisms such as ion exchange, complexation, or adsorption. Various microorganisms, including bacteria, fungi, yeast, and microalgae, have demonstrated good sorption properties for a range of pollutants.
Bioaccumulation refers to the uptake and retention of contaminants within the tissues of living organisms, such as microorganisms or plants. While some plant species are known to accumulate pesticides in their organs, with leaf vegetables potentially accumulating more than root vegetables, the specific bioaccumulation potential of this compound has been assessed. According to modeling results from the KABAM model and the PBT profiler, the potential for bioaccumulation of this compound (TCVP) is considered low, with a bioconcentration factor (BCF) less than 165 µ g/kg-ww/µg/L and a BCF of 15, respectively.
Despite the generally low bioaccumulation potential of TCVP, research has identified microbial strains capable of degrading it. A bacterial consortium, isolated from agricultural soil, has been shown to degrade this compound, utilizing it as a carbon source. This consortium comprised six pure strains, presumptively identified as Stenotrophomonas malthophilia, Proteus vulgaris, Vibrio metschinkouii, Serratia ficaria, Serratia spp., and Yersinia enterocolitica. The removal of this compound from culture medium by these bacteria suggests active biodegradation, as chemical hydrolysis was observed only at highly alkaline pH conditions (pH > 12). These findings indicate the potential for using such bacterial strains in the bioremediation of this compound-contaminated soil or water.
Challenges and Future Directions in Remediation Research
Remediating this compound contamination, like many other persistent organic pollutants, faces several challenges, necessitating ongoing research and innovative solutions.
Challenges:
Scalability: A significant hurdle is scaling up successful laboratory-scale remediation studies to practical, large-scale field applications, which involves addressing the heterogeneous nature of contaminated sites and managing the processes effectively.
Cost-Effectiveness: The economic viability of advanced remediation technologies remains a concern, particularly due to high energy and chemical inputs for AOPs and the infrastructure and maintenance costs associated with bioreactors tandfonline.com.
By-product Formation: Incomplete degradation by AOPs can lead to the formation of potentially toxic intermediates, such as chlorinated by-products, while some biotransformation processes may also produce secondary contaminants tandfonline.com.
Environmental Sensitivity: Biological methods can be sensitive to environmental parameters like pH, temperature, and nutrient availability, which can impact their efficiency.
Strain Selection: Identifying and screening advantageous microbial strains for specific contaminants can be a lengthy process.
Ecological Impact: The introduction of foreign organisms, including genetically modified organisms (GMOs), for bioremediation raises ecological concerns about potential disruptions to native ecosystems.
Future Directions: Future research in this compound remediation is focused on overcoming these challenges and enhancing the efficiency and sustainability of treatment methods.
Genetic Engineering and Synthetic Biology: Advances in these fields offer opportunities to engineer microorganisms with enhanced capabilities for contaminant uptake, resistance, and detoxification, as well as to design novel biosorption materials and optimize biotransformation pathways.
Process Optimization and Design: Development of new and improved process designs for both reactor-based and in situ bioremediation is crucial. This includes exploring hybrid systems, such as combining AOPs with biological treatments, to achieve more complete degradation and mineralization tandfonline.com.
Scale-Up and Field Trials: Extensive pilot demonstrations and long-term field studies are essential to validate the performance and stability of remediation technologies under real-world conditions.
Integrated Approaches: Combining different remediation technologies (e.g., physical, chemical, and biological) can provide more comprehensive and effective solutions for complex contamination scenarios.
Policy and Regulation: Developing supportive policies and regulations can facilitate the broader adoption and implementation of advanced remediation practices.
Mechanism Elucidation: Further in-depth research into the precise degradation mechanisms and pathways, especially for AOPs and novel microbial strains, will enable more targeted and efficient remediation strategies.
By addressing these challenges and pursuing these future directions, the scientific community aims to develop more robust, cost-effective, and environmentally sound technologies for the remediation of this compound contamination.
Analytical Methodologies in Tetrachlorvinphos Research
Applications in Environmental and Biological Matrices
Residue Analysis in Animal Tissues (e.g., Adipose Tissue, Fur)
The detection and quantification of tetrachlorvinphos residues in animal tissues are vital for assessing exposure and potential accumulation. Gas Chromatography (GC) coupled with Electron Capture Detection (ECD) has been employed for the analysis of this compound in animal adipose tissue. nih.gov This method is recognized for its sensitivity in detecting halogenated compounds.
For broader analysis in animal commodities, Gas Liquid Chromatography (GLC) serves as a method for determining this compound itself. The U.S. Environmental Protection Agency (EPA) has specifically mandated the development of analytical methods capable of quantifying both this compound and its metabolites in meat and milk, highlighting the need for comprehensive residue analysis in food-producing animals. Furthermore, the FDA's multiresidue protocols, including protocol D (Section 232.4), have demonstrated effective recovery (greater than 80%) of the parent this compound compound from animal metabolism studies.
Studies have also investigated the dislodgeability of this compound from animal fur, particularly in pets treated with flea control products. Analytical methods for such studies involve collecting fur clippings and handwipe samples. Recovery rates for this compound from fur samples averaged 98.9% with a standard deviation of ±5.2%, while handwipe media showed an average recovery of 96.9% ±12.1%. The limits of detection (LOD) for fur samples were 0.5 µg, and for handwipe samples, they were 0.62 µg.
For the analysis of pesticide residues in stomach and rumen contents of animals, Gas Chromatography-Mass Spectrometry (GC-MS) is utilized for identification, confirmation, and quantitation.
Table 1: Analytical Performance for this compound in Animal Samples
| Matrix | Analytical Method | Average Recovery (%) | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Reference |
| Animal Adipose Tissue | GC/Electron Capture Detection | Not specified | Not specified | nih.gov |
| Animal Commodities | Gas Liquid Chromatography (GLC) | Not specified | Not specified | |
| Dog Fur | Not specified (Extraction of clippings) | 98.9 ± 5.2 | 0.5 µg | |
| Handwipe Media (from fur) | Not specified (Extraction) | 96.9 ± 12.1 | 0.62 µg | |
| Meat and Milk | Required analytical methods | Not specified | Required for parent and metabolites | |
| Stomach and Rumen Contents | GC-MS | Not specified | Not specified |
Residue Analysis in Environmental Samples (e.g., Soil, Water, Dust)
This compound can be analyzed in various environmental matrices, including soil, water, and dust. In soil, analytical methods for this compound and its degradates have utilized Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC/MS/MS), achieving a Limit of Quantitation (LOQ) of 10 µg/kg. The compound is known to break down in soil over a few weeks, indicating its moderate persistence.
For water, soil, and waste samples, EPA Method 8141B, which employs Gas Chromatography with a Flame Photometric Detector (GC-FPD), is a recognized analytical procedure. nih.gov this compound is very slightly soluble in water, with a solubility of 11 mg/L at 20 °C. Gas Chromatography/Flame Photometric Detector (GC/FPD) with solid sorbent preconcentration is also used for analysis in both water and soil.
This compound can also be measured in dust samples. Studies have detected dialkylphosphates (DAPs), which are breakdown products and urinary metabolites of organophosphorus pesticides, in dust samples. Specifically, dimethyl phosphate (B84403) (DMP) was found in approximately half of the tested dust samples, while diethyl phosphate (DEP) was detected in 80% of the samples.
Table 2: Analytical Parameters for this compound in Environmental Samples
| Matrix | Analytical Method | Limit of Quantitation (LOQ) | Reference |
| Soil | LC/MS/MS | 10 µg/kg (for parent and degradates) | |
| Water, Soil, Waste | EPA Method 8141B (GC-FPD) | Not provided | nih.gov |
| Water, Soil | GC/FPD with solid sorbent preconcentration | 20 ppb (for VX/GB, general OP reference) |
Metabolite Analysis in Biological Samples (e.g., Urine)
Analysis of this compound metabolites in biological samples, particularly urine, is a key approach for biomonitoring human and animal exposure. Common metabolites found in urine include 2,4,5-trichlorophenylethanediol glucuronide and dimethylphosphate (DMP), which is a non-specific metabolite of several organophosphate pesticides. Another identified metabolite is 2,4,5-trichloromandelic acid (TCMA), which has been quantified in urine.
Dialkylphosphates (DAPs) are widely recognized urinary metabolites and breakdown products of organophosphorus (OP) pesticides and are extensively used to assess OP exposure in epidemiological studies. Over 70% of organophosphate pesticides can produce one or more of the six common dialkylphosphates: dimethyl phosphate, diethyl phosphate, dimethyl thiophosphate, diethyl thiophosphate, dimethyl dithiophosphate, and diethyl dithiophosphate.
Analytical methods for organophosphorus metabolites (dialkyl phosphates) in urine typically involve wet extraction and derivatization, followed by Gas Chromatography-Mass Spectrometry (GC-MS/MS) using selected ion monitoring. Isotope dilution calibration is often employed for the quantification of DAPs in urine samples. Urine is considered an effective matrix for human biomonitoring of organic chemicals and metals due to the high prevalence of detection. Beyond urine, blood or serum can also be analyzed for OP residues or their metabolites, and postpartum meconium has shown promise as a matrix for assessing cumulative in utero exposures.
Table 3: Key Metabolites of this compound and Related Organophosphates in Biological Samples
| Metabolite Name | Biological Sample | Analytical Method | Reference |
| 2,4,5-trichlorophenylethanediol glucuronide | Urine | Not specified | |
| Dimethylphosphate (DMP) | Urine | GC-MS/MS | |
| 2,4,5-trichloromandelic acid (TCMA) | Urine | Not specified | |
| 1-(2,4,5-trichlorophenyl)ethanediol | Animal tissues | Not specified | |
| 1-(2,4,5-trichlorophenyl)ethanol | Animal tissues | Not specified | |
| 2,4,5-trichloroacetophenone | Animal tissues | Not specified | |
| Des-O-methyl this compound | Animal tissues | Not specified | |
| Dialkylphosphates (DAPs) (general) | Urine, Blood/Serum | GC-MS/MS | |
| Diethyl phosphate (DEP) | Urine | GC-MS/MS | |
| Dimethyl thiophosphate | Urine | Not specified | |
| Diethyl thiophosphate | Urine | Not specified | |
| Dimethyl dithiophosphate | Urine | Not specified | |
| Diethyl dithiophosphate | Urine | Not specified |
Future Research Directions and Emerging Issues for Tetrachlorvinphos
Advanced Environmental Monitoring and Predictive Modeling of Tetrachlorvinphos Fate
The effective management of this compound requires significant advancements in environmental monitoring and predictive modeling to accurately track its fate and predict potential impacts. Advanced environmental monitoring involves utilizing sophisticated techniques, tools, and computational models to assess, track, and forecast environmental conditions, thereby supporting regulatory compliance and sustainable decision-making euro-training.net.
Emerging trends indicate a move towards integrating Artificial Intelligence (AI) and Internet of Things (IoT) technologies to enhance environmental monitoring systems researchgate.netresearchgate.net. AI can significantly improve IoT's data collection capabilities through advanced predictive modeling, real-time analytics, and automated decision-making, leading to more accurate, timely, and efficient monitoring researchgate.net. Machine learning models, such as Random Forest (RF), Support Vector Machine (SVM), and Artificial Neural Networks (ANN), have demonstrated strong predictive performance in assessing pollution levels and guiding environmental policy arcjournals.org. Future research should focus on expanding datasets, incorporating additional predictive factors, and integrating real-time monitoring systems to further enhance the accuracy of these models arcjournals.org. Furthermore, the development and validation of predictive fate models, such as the Exposure Analysis Modeling System (EXAMS) and the Simplified Lake and Stream Analysis (SLSA) model, are crucial for understanding the persistence and compartmentalization of pesticides like this compound in aquatic environments nih.gov.
Development of Sustainable Resistance Management Strategies
The emergence of pest resistance to insecticides, including organophosphates like this compound, poses a significant challenge to agricultural and public health pest control researchgate.net. The U.S. Environmental Protection Agency (EPA) recognizes that increased pesticide resistance can lead to higher pesticide usage regulations.gov. To counter this, future research and development must focus on sustainable resistance management strategies.
Experts in resistance management advocate for Integrated Pest Management (IPM) programs that incorporate pesticides with diverse chemical modes of action (MoA) to prevent or delay the development of resistance regulations.govpsu.eduirac-online.org. Sustainable approaches include the systematic alternation, sequencing, or rotation of compounds from different MoA groups irac-online.org. Future research should delve deeper into identifying the specific resistance mechanisms employed by pests against this compound. This understanding is critical for developing targeted IPM strategies that integrate a variety of control methods, such as biological control agents and insecticide mixtures, to extend the effective lifespan of existing pesticides and mitigate resistance development researchgate.net.
Innovation in Remediation Technologies for Complex Contamination Scenarios
Environmental contamination by pesticides necessitates continuous innovation in remediation technologies, especially for complex scenarios involving diverse matrices. Bioremediation, which employs living microorganisms to degrade environmental pollutants, stands out as a promising, environmentally friendly, and cost-effective approach researchgate.netresearchgate.netmdpi.com. This technology encompasses various techniques, including biostimulation, bioaugmentation, bioaccumulation, biosorption, phytoremediation, and rhizoremediation researchgate.net.
Future research needs to address the limitations and challenges associated with current bioremediation strategies and explore their broader applicability for removing this compound from complex environments, such as contaminated soils and water bodies researchgate.netresearchgate.net. Innovative approaches, such as the use of activated carbon-based sorbents like SediMite, which can bind hydrophobic pollutants in sediments and reduce their bioavailability, show significant promise for complex contamination scenarios nih.gov. These technologies can be customized to target specific pollutants, offering flexibility in remediation efforts nih.gov. Furthermore, the development of new instruments and measurement technologies, coupled with remote information management systems, will be crucial for long-term monitoring and stewardship of remediated sites epa.gov.
Global Regulatory Harmonization and Comprehensive Risk Assessment Frameworks
The global nature of chemical production and distribution necessitates a harmonized approach to regulation and risk assessment for compounds like this compound. There is a recognized need to harmonize risk assessment and management systems across different jurisdictions to ensure consistent protection of human health from toxic chemicals nih.gov.
Q & A
Q. What are the key physicochemical properties of Tetrachlorvinphos critical for experimental design?
this compound (C₁₀H₉Cl₄O₄P, molecular weight 365.96 g/mol) is an organophosphate insecticide with low volatility (vapor pressure: 4.2×10⁻⁸ mm Hg at 25°C) and moderate hydrophobicity (estimated log Kow ~3.5). These properties influence its solubility in organic solvents and stability in aqueous environments. Researchers should account for its slow hydrolysis under neutral pH and susceptibility to UV-induced isomerization when designing storage and handling protocols .
Q. What safety protocols are recommended for laboratory handling of this compound?
Laboratory handling requires nitrile or Viton™ gloves, safety goggles, and long-sleeved protective clothing to prevent dermal exposure. Respiratory protection is unnecessary under normal conditions, but ventilation is critical during aerosol-generating procedures. Contaminated materials should be disposed of as hazardous waste per OSHA and EU regulations. Emergency measures include immediate decontamination and medical consultation for inhalation or ingestion incidents .
Advanced Research Questions
Q. How should a rodent model study be designed to evaluate this compound toxicity?
- Dosing Routes : Use oral gavage or dietary administration (e.g., 3000 ppm in feed) to mimic environmental exposure. Intraperitoneal injection (e.g., 100 mg/kg bw) may bypass absorption variability but introduces stress artifacts.
- Endpoints : Assess acute toxicity (LD₅₀), subchronic effects (e.g., cholinesterase inhibition), and genotoxicity (micronucleus assay in bone marrow or chromosomal aberrations in spleen cells).
- Controls : Include vehicle-only and positive controls (e.g., cyclophosphamide for genotoxicity). Reference EPA guidelines for dose selection and OECD 474/475 protocols for standardized assays .
Q. How can contradictions in genotoxicity data between experimental models be resolved?
Discrepancies (e.g., positive micronucleus results in mice via intraperitoneal injection vs. negative results via dermal exposure) require:
- Metabolic Activation : Test compounds with/without S9 liver homogenate to assess bioactivation.
- Exposure Route Analysis : Compare bioavailability differences (e.g., dermal absorption efficiency vs. systemic distribution).
- Dose-Response Curves : Establish threshold effects using the Hill equation or probit analysis. Cross-validate findings with in vitro assays (e.g., Ames test or sister-chromatid exchange in CHO cells) .
Q. What methodologies are used to identify this compound metabolites in biological systems?
- Sample Preparation : Hydrolyze urine with β-glucuronidase/sulfatase to cleave conjugates.
- Analytical Techniques : Use GC-MS or HPLC-MS to detect metabolites like desmethyl this compound, 1-(2,4,5-trichlorophenyl)ethanol, and 2,4,5-trichloromandelic acid.
- Quantification : Employ isotope dilution with ¹⁴C-labeled TCVP for recovery correction. Reference studies in dairy cows and rats for metabolite profiles .
Q. How can environmental persistence of this compound be evaluated experimentally?
- Hydrolysis Studies : Incubate TCVP in buffered solutions (pH 4–9) at 25°C and quantify degradation via LC-UV. Half-life in neutral water is ~30 days.
- Photodegradation : Expose to UV light (254 nm) and monitor cis-trans isomerization using NMR or chiral chromatography.
- Soil Mobility : Determine Koc (estimated 2000) using batch equilibrium tests with varying soil organic content .
Q. What statistical methods are appropriate for analyzing insecticide efficacy data?
Use Abbott’s formula (% Control = 100×(X−Y)/X, where X = % survival in control, Y = % survival in treated) to correct for natural mortality. Calculate probable errors (PE) for X and Y, and apply t-tests to confirm significance (difference >3×PE). For dose-response modeling, fit data to logistic or probit functions using software like R or GraphPad Prism .
Q. What data are required for regulatory submissions on this compound?
The EPA mandates:
- Toxicology : Acute, subchronic, and chronic toxicity studies (e.g., two-generation reproduction in rats).
- Environmental Fate : Aerobic soil metabolism, aquatic toxicity (e.g., Daphnia EC₅₀).
- Occupational Exposure : Airborne concentration monitoring during agricultural application (e.g., PTRL East studies). Submit raw datasets with QA/QC documentation and statistical code .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
